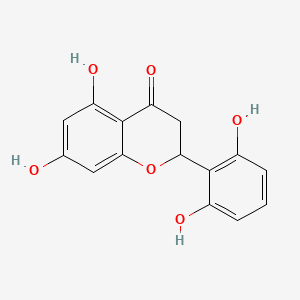

2',5,6',7-Tetrahydroxyflavanone

Descripción

Overview of Flavanones as a Class of Flavonoids

Flavanones are a significant subclass of flavonoids, which are a large and diverse group of polyphenolic compounds synthesized by plants as secondary metabolites. nih.gov Structurally, flavonoids share a common fifteen-carbon skeleton consisting of two phenyl rings (A and B) and a heterocyclic ring (C). Flavanones are characterized by the saturation of the C2-C3 bond in the C-ring, which differentiates them from other flavonoid subclasses like flavones and flavonols.

These compounds are widely distributed in the plant kingdom and are particularly abundant in citrus fruits, contributing to their characteristic taste. frontiersin.org In plants, flavonoids play crucial roles in various physiological and ecological processes, including pigmentation, UV protection, and defense against pathogens and herbivores. From a human health perspective, flavanones have garnered considerable attention for their potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. nih.gov

Significance of Hydroxylation Patterns in Flavanone (B1672756) Research

Hydroxyl groups can donate a hydrogen atom to neutralize free radicals, thus contributing to the antioxidant properties of these molecules. The specific placement of these groups on the A and B rings can affect the stability of the resulting flavonoid radical and, consequently, its antioxidant efficacy. For instance, the presence of hydroxyl groups at the 5 and 7 positions of the A-ring and certain configurations on the B-ring have been associated with potent antioxidant and antimicrobial activities. mdpi.com Research into the structure-activity relationships of flavanones consistently highlights the critical role that hydroxylation patterns play in their biological functions.

Scope of Academic Research on 2',5,6',7-Tetrahydroxyflavanone

Academic research on this compound is still in its early stages. While the compound has been successfully isolated and identified from Scutellaria baicalensis, a comprehensive body of literature detailing its specific biological activities and pharmacological properties is not yet available. Current research efforts are largely focused on the phytochemical analysis of Scutellaria baicalensis, with studies cataloging the various flavonoids present in the plant.

The broader scope of research on flavonoids from Scutellaria baicalensis is extensive, with numerous studies investigating the anti-inflammatory, antioxidant, and other therapeutic properties of its major flavonoid constituents like baicalein and wogonin. nih.govmdpi.com It is within this context that the study of less abundant flavonoids like this compound is undertaken. Future research is anticipated to involve the biological screening of this specific compound to determine its potential efficacy in various disease models, as well as synthetic studies to enable further pharmacological investigation.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Chemical Formula | C15H12O6 | hxchem.net |

| Molecular Weight | 288.25 g/mol | hxchem.net |

| Natural Source | Scutellaria baicalensis Georgi (roots) | |

| CAS Number | 80604-16-6 | hxchem.net |

Structure

3D Structure

Propiedades

Número CAS |

80604-16-6 |

|---|---|

Fórmula molecular |

C15H12O6 |

Peso molecular |

288.25 g/mol |

Nombre IUPAC |

(2S)-2-(2,6-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C15H12O6/c16-7-4-10(19)15-11(20)6-13(21-12(15)5-7)14-8(17)2-1-3-9(14)18/h1-5,13,16-19H,6H2/t13-/m0/s1 |

Clave InChI |

TWELZOKMSAJRKP-ZDUSSCGKSA-N |

SMILES |

C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=C(C=CC=C3O)O |

SMILES isomérico |

C1[C@H](OC2=CC(=CC(=C2C1=O)O)O)C3=C(C=CC=C3O)O |

SMILES canónico |

C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=C(C=CC=C3O)O |

Otros números CAS |

80604-16-6 |

Origen del producto |

United States |

Natural Occurrence and Chemodiversity of 2 ,5,6 ,7 Tetrahydroxyflavanone

2',5,6',7-Tetrahydroxyflavanone is a flavonoid, a class of secondary metabolites found throughout the plant kingdom. Its presence has been documented in specific plant families and genera, where it contributes to the plant's chemical diversity and defense mechanisms.

Documented Plant Families and Genera

The primary plant family known to produce this compound is the Lamiaceae, commonly known as the mint family. Within this family, the genus Scutellaria is a significant source of this compound. Notably, it has been isolated from Scutellaria baicalensis (Baikal skullcap) and Scutellaria intermedia. nih.govchemfaces.com While other tetrahydroxyflavanone isomers are found in a wider range of plant families, the specific 2',5,6',7-hydroxylation pattern appears to be more restricted.

Table 1: Documented Plant Sources of this compound

| Family | Genus | Species |

|---|---|---|

| Lamiaceae | Scutellaria | baicalensis |

| Lamiaceae | Scutellaria | intermedia |

Identification in Specific Plant Parts and Tissues

Research has shown that this compound is not uniformly distributed throughout the plant. In Scutellaria species, the roots are the primary site of accumulation for this and other related flavonoids. nih.govchemfaces.com The concentration of these compounds in the roots is a key characteristic of the genus and is often the focus of phytochemical investigations. Studies on hairy root cultures of Scutellaria species further confirm the capacity of root tissues to synthesize these specialized flavonoids. nih.gov

Occurrence in Select Microorganisms

Currently, there is no scientific literature available that documents the natural production of this compound by microorganisms such as bacteria or fungi. While microbial biotechnology has been explored for the synthesis of some flavonoids, the de novo production of this specific flavanone (B1672756) by microorganisms has not been reported. Research in this area has primarily focused on the microbial transformation of precursor compounds into different flavonoid structures.

Methodologies for Isolation and Enrichment of this compound from Natural Matrices

The isolation of this compound from its natural plant sources involves a multi-step process that begins with extraction, followed by various chromatographic techniques to purify the compound.

Solvent-Based Extraction Protocols

The initial step in isolating this compound involves the use of solvents to extract the compound from the plant matrix, typically the dried and ground roots. The choice of solvent is crucial and is based on the polarity of the target compound. For flavanones, which are considered less polar flavonoids, a range of organic solvents can be employed.

Commonly used extraction methods for flavonoids from Scutellaria roots include:

Maceration: Soaking the plant material in a solvent at room temperature.

Reflux Extraction: Boiling the plant material with a solvent to increase extraction efficiency.

Soxhlet Extraction: A continuous extraction method that uses a smaller amount of solvent.

Studies on Scutellaria species have utilized various solvents for extraction. For instance, a study on Scutellaria baicalensis roots involved an initial extraction with methanol. Another investigation on Scutellaria intermedia roots employed 80% ethanol for the extraction process. nih.gov The resulting crude extract is often then subjected to liquid-liquid partitioning with solvents of increasing polarity, such as hexane, chloroform, and butyl alcohol, to separate compounds based on their solubility and achieve a preliminary fractionation.

Table 2: Solvents Used in the Extraction of Flavonoids from Scutellaria Species

| Solvent | Plant Species | Extraction Method |

|---|---|---|

| Methanol | Scutellaria baicalensis | Extraction |

| 80% Ethanol | Scutellaria intermedia | Extraction |

| Hexane | Scutellaria baicalensis | Partitioning |

| Chloroform | Scutellaria baicalensis | Partitioning |

| Butyl alcohol | Scutellaria baicalensis | Partitioning |

Chromatographic Purification Techniques

Following extraction and initial fractionation, chromatographic methods are essential for the purification of this compound from the complex mixture of other plant constituents.

Column Chromatography is a fundamental technique used for this purpose. Common stationary phases include:

Silica Gel: A polar adsorbent used to separate compounds based on their polarity. The mobile phase typically consists of a gradient of solvents, such as petroleum ether and ethyl acetate (B1210297), with increasing polarity. nih.gov

Sephadex LH-20: A size-exclusion chromatography resin that separates molecules based on their size. It is particularly effective for purifying flavonoids. nih.gov

High-Performance Liquid Chromatography (HPLC) is a high-resolution technique widely used for the final purification and analysis of flavonoids. Reversed-phase columns, such as C18, are commonly employed. The mobile phase often consists of a mixture of an acidified aqueous solution (e.g., with formic acid) and an organic solvent like methanol or acetonitrile (B52724), run in a gradient to achieve optimal separation.

More advanced chromatographic techniques have also been applied to the separation of flavanone isomers, which can be challenging due to their structural similarity. These include:

Supercritical Fluid Chromatography (SFC): Offers advantages such as higher efficiency and reduced use of organic solvents.

Capillary Electrophoresis (CE): Can be used for the stereoisomeric separation of flavanones by incorporating chiral selectors into the background electrolyte.

Table 3: Chromatographic Techniques for the Purification of Flavanones

| Technique | Stationary Phase/Column | Common Mobile Phase Components |

|---|---|---|

| Column Chromatography | Silica Gel | Petroleum ether, Ethyl acetate |

| Column Chromatography | Sephadex LH-20 | Alcohols (e.g., Methanol) |

| HPLC | C18 Reversed-Phase | Water (acidified), Methanol, Acetonitrile |

| Supercritical Fluid Chromatography (SFC) | Chiral and achiral columns | Supercritical CO2, Alcohols (as modifiers) |

| Capillary Electrophoresis (CE) | Capillary | Buffer with chiral selectors (e.g., cyclodextrins) |

Preparative Liquid Chromatography Approaches

Preparative high-performance liquid chromatography (prep-HPLC) is a cornerstone technique for the final purification of natural products like this compound. springernature.com This method is valued for its high resolution and efficiency. nih.gov Reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18-modified silica) and the mobile phase is a polar solvent mixture (e.g., water and acetonitrile or methanol), is the most common and robust mode used for purifying flavonoids. springernature.com

To enhance the efficiency of preparative HPLC for isolating compounds from complex mixtures, specific strategies can be employed. These include the use of focused gradients, where the solvent composition is changed slowly around the elution time of the target compound to maximize resolution from nearby impurities. waters.com Another approach involves mass-directed purification, where the HPLC system is coupled to a mass spectrometer that triggers fraction collection only when the mass corresponding to the target compound is detected. waters.com Often, prep-HPLC is used as the final step to polish fractions that have been partially purified by other methods. nih.govnih.gov

Advanced Separation Methodologies

To handle the complexity of crude plant extracts before final HPLC purification, advanced separation methodologies are often employed.

High-Speed Counter-Current Chromatography (HSCCC) : This is a form of liquid-liquid partition chromatography that avoids the use of a solid support matrix, thus preventing the irreversible adsorption of target compounds. psu.edunih.gov HSCCC is particularly effective for the preparative separation of flavonoids from natural sources. nih.govnih.gov The success of the technique relies on the careful selection of a two-phase solvent system that provides an ideal partition coefficient (K) for the target compounds, typically between 0.5 and 2.0. nih.gov A common solvent system for separating polar flavonoids is a mixture of n-hexane, ethyl acetate, methanol, and water. psu.edunih.gov

Ultra-High-Performance Liquid Chromatography (UHPLC) : This technique represents a significant advancement over conventional HPLC. UHPLC systems use columns packed with sub-2 µm particles, which allows for much faster separations without a loss of column efficiency. researchgate.net The use of fused-core particles, which consist of a solid, non-porous core surrounded by a thin, porous shell of silica, enables very fast mass transfer of solutes, further contributing to high-speed, high-resolution separations at manageable backpressures. researchgate.net

Structural Elucidation Techniques Applied to this compound

Once isolated, the precise chemical structure of this compound is determined using a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules. It provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR: A proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For a flavanone like this compound, the spectrum would show characteristic signals for the A, B, and C rings. The protons on the C-ring (H-2 and H-3) typically appear as a set of coupled multiplets, which is a hallmark of the flavanone structure. Aromatic protons on the A and B rings would appear in distinct regions, and their splitting patterns (e.g., doublets, triplets) would reveal their substitution patterns.

¹³C NMR: A carbon-13 NMR spectrum reveals the number of non-equivalent carbons in the molecule. The chemical shifts indicate the type of carbon (e.g., carbonyl, aromatic, aliphatic). For this compound, a characteristic signal for the C-4 carbonyl carbon would be expected at a downfield chemical shift (around 180-190 ppm). The spectrum would also show signals for the oxygen-bearing aromatic carbons and other carbons of the flavonoid skeleton. researchgate.net

The following table illustrates the type of data obtained from 1D NMR experiments, using data from a closely related tetrahydroxyisoflavone as a model to demonstrate the expected chemical shifts (δ) and multiplicities. researchgate.net

| Carbon No. | Carbon Type (DEPT) | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity & Coupling Constant (J, Hz) |

| 2 | - | - | ~5.4 | dd |

| 3 | CH₂ | - | ~2.8, 3.1 | m |

| 4 | C | ~183.2 | - | - |

| 5 | C-O | ~161.5 | - | - |

| 6 | C-O | - | - | - |

| 7 | C-O | ~164.1 | - | - |

| 8 | CH | ~94.1 | ~6.1 | s |

| 9 | C | ~156.2 | - | - |

| 10 | C | ~102.0 | - | - |

| 1' | C | ~124.4 | - | - |

| 2' | C-O | - | - | - |

| 3' | CH | ~116.7 | ~6.9 | d, J=8.5 |

| 4' | CH | ~122.0 | ~7.2 | d, J=8.5 |

| 5' | CH | ~116.7 | ~6.9 | d, J=8.5 |

| 6' | C-O | - | - | - |

Note: This table is illustrative and based on data from similar flavonoid structures. Actual values for this compound would require experimental measurement.

2D NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It is used to map out the proton-proton spin systems within the A, B, and C rings. psu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It is essential for assigning the carbon signals based on the already assigned proton signals. psu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most informative experiments, as it shows correlations between protons and carbons that are two or three bonds away. It is critical for connecting the different spin systems and for placing substituents like hydroxyl groups on the correct positions of the aromatic rings by observing correlations to quaternary (non-protonated) carbons. psu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close to each other in space, even if they are not directly connected through bonds. This information can be used to confirm stereochemistry and the relative orientation of different parts of the molecule. psu.edu

Mass Spectrometry (MS) Applications

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS), often coupled with an electrospray ionization (ESI) source, is particularly valuable. psu.edu It provides a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode), which allows for the unambiguous determination of the molecular formula. psu.edu For this compound, the molecular formula is C₁₅H₁₂O₆. biosynth.com

Tandem mass spectrometry (MS/MS) provides further structural information through fragmentation analysis. The molecular ion is selected and fragmented, and the masses of the resulting fragment ions are measured. This fragmentation pattern is like a fingerprint for the molecule and can help to confirm the identity of the flavonoid core and the positions of the hydroxyl groups.

| Parameter | Description | Example Data |

| Molecular Formula | C₁₅H₁₂O₆ | biosynth.com |

| Molecular Weight | 288.25 g/mol | biosynth.com |

| Ionization Mode | Electrospray Ionization (ESI) | Positive ([M+H]⁺) or Negative ([M-H]⁻) |

| Precursor Ion (Positive) | [C₁₅H₁₂O₆ + H]⁺ | m/z 289.0707 nih.gov |

| Precursor Ion (Negative) | [C₁₅H₁₂O₆ - H]⁻ | m/z 287.0561 nih.gov |

| MS/MS Fragments | Result from the breakdown of the precursor ion, indicating structural features. | e.g., loss of water, retro-Diels-Alder fragmentation of the C-ring. |

Note: Precursor ion m/z values are based on a related tetrahydroxyflavanone isomer for illustrative purposes. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is indispensable for determining the elemental formula of a molecule by measuring its mass with exceptional accuracy. For this compound, which has the chemical formula C₁₅H₁₂O₆, HRMS would provide a precise mass measurement, thereby confirming its elemental composition and distinguishing it from other potential isobaric compounds.

| Ion Type | Chemical Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₁₅H₁₃O₆⁺ | 289.0707 |

| [M-H]⁻ | C₁₅H₁₁O₆⁻ | 287.0561 |

| [M+Na]⁺ | C₁₅H₁₂O₆Na⁺ | 311.0526 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry provides detailed structural information by inducing the fragmentation of a selected ion—in this instance, the molecular ion of this compound—and analyzing the resulting fragment ions. The fragmentation pattern is a unique signature of the molecule's structure. For flavonoids, characteristic fragmentation pathways include retro-Diels-Alder (RDA) reactions that cleave the C-ring, and the loss of small neutral molecules such as water (H₂O) and carbon monoxide (CO). nih.gov By analyzing these fragments, the substitution pattern of the hydroxyl groups on the A and B rings can be inferred. While specific MS/MS data for this compound is scarce, the fragmentation of related flavonoids from Scutellaria has been studied, offering a predictive framework for its behavior. bibliotekanauki.pl

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

UV-Vis spectroscopy is employed to investigate the chromophoric system of a molecule. In flavonoids, this is dictated by the conjugated benzopyranone core. A typical flavanone UV spectrum exhibits two primary absorption maxima. For this compound, Band I, which is associated with the B-ring cinnamoyl system, is expected to appear in the 270–290 nm range. Band II, which arises from the A-ring benzoyl system, is anticipated to be observed between 300–330 nm. The precise location (λmax) and intensity of these bands are sensitive to the hydroxylation pattern. A common diagnostic tool in flavonoid analysis is the use of shift reagents (such as NaOMe, AlCl₃, and NaOAc) to determine the positions of free hydroxyl groups. nih.gov Although a detailed UV-Vis spectrum for this compound is not available in the surveyed literature, this technique is fundamental for the characterization of such compounds. wiley.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the various functional groups within a molecule by their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to display several key absorption bands that correspond to its constituent functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

|---|---|---|

| O-H (hydroxyl) | 3500-3200 (broad) | Stretching vibrations of the multiple hydroxyl groups. |

| C=O (carbonyl) | 1680-1660 | Stretching vibration of the ketone in the C-ring. |

| C=C (aromatic) | 1600-1450 | Stretching vibrations of the carbon-carbon bonds in the aromatic rings. |

| C-O (ether/hydroxyl) | 1300-1000 | Stretching vibrations of the ether linkage in the C-ring and the C-O bonds of the hydroxyl groups. |

Biosynthesis and Metabolic Pathways of 2 ,5,6 ,7 Tetrahydroxyflavanone

Primary Biosynthetic Routes of Flavanones

Flavanones, including 2',5,6',7-tetrahydroxyflavanone, are derived from the phenylpropanoid pathway, a fundamental metabolic route in plants for the synthesis of a wide array of phenolic compounds. This pathway provides the basic carbon skeleton for flavonoids.

The biosynthesis of flavanones begins with the amino acid L-phenylalanine, which is converted to trans-cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL). Subsequently, cinnamate 4-hydroxylase (C4H), a cytochrome P450 enzyme, hydroxylates trans-cinnamic acid to produce p-coumaric acid. This is then activated by 4-coumarate:CoA ligase (4CL) to form p-coumaroyl-CoA, a key precursor for flavonoid biosynthesis nih.gov. In the specialized root-specific flavonoid pathway of Scutellaria baicalensis, cinnamic acid can also be directly converted to cinnamoyl-CoA by a cinnamate-CoA ligase-like 7 (CLL-7) enzyme, leading to the formation of 4'-deoxyflavonoids mdpi.com.

The first committed step in flavonoid biosynthesis is catalyzed by chalcone (B49325) synthase (CHS). This enzyme facilitates a series of condensation reactions, combining one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form a naringenin (B18129) chalcone (4,2',4',6'-tetrahydroxychalcone) intermediate nih.gov.

Following the action of CHS, chalcone isomerase (CHI) catalyzes the stereospecific intramolecular cyclization of the chalcone into a flavanone (B1672756) nih.gov. This enzymatic reaction is crucial for the efficient production of (2S)-flavanones, the precursors for downstream modifications. While this cyclization can occur spontaneously, CHI significantly increases the reaction rate. In Scutellaria baicalensis, a single CHI enzyme is involved in both the aerial and root-specific flavonoid pathways frontiersin.org.

Proposed Enzymatic Steps in the Formation of this compound

The formation of this compound requires specific hydroxylation events on the flavanone core. While the complete enzymatic sequence is still under investigation, the presence of various hydroxylases in Scutellaria baicalensis provides insights into the plausible biosynthetic route.

The unique substitution pattern of this compound suggests the involvement of several hydroxylases that act on a flavanone precursor. The hydroxylation at the 5 and 7 positions of the A-ring is a common feature in many flavonoids and is typically established during the formation of the chalcone skeleton by CHS.

The hydroxylation at the 2' and 6' positions of the B-ring is a more distinctive feature. The biosynthesis of flavonoids with hydroxyl groups at these positions has been noted in Scutellaria baicalensis nih.gov. The formation of a 2'-hydroxyflavanone is catalyzed by a flavanone 2'-hydroxylase (F2'H), which has been identified as a cytochrome P450 enzyme (CYP93G2) in other plant species nih.govacs.org. Similarly, the hydroxylation at the 6' position would require a specific flavanone 6'-hydroxylase. While the precise enzymes responsible for these modifications in the biosynthesis of this compound have not been fully characterized, their existence is inferred from the structure of the final compound.

Many of the hydroxylation steps in flavonoid biosynthesis are catalyzed by cytochrome P450 monooxygenases (CYPs), a large family of heme-containing enzymes nih.gov. In Scutellaria baicalensis, several CYP enzymes have been identified that are involved in flavonoid modification. For instance, flavone (B191248) 6-hydroxylase (F6H) and flavone 8-hydroxylase (F8H) are CYP450 enzymes responsible for hydroxylating the A-ring of flavones frontiersin.org. It is highly probable that the hydroxylation at the 2' and 6' positions of the B-ring in this compound is also carried out by specific CYP450 monooxygenases. These enzymes are typically membrane-bound and play a crucial role in the diversification of flavonoid structures nih.gov.

The proposed biosynthetic pathway for this compound likely begins with a flavanone precursor, such as naringenin (5,7,4'-trihydroxyflavanone) or pinocembrin (5,7-dihydroxyflavanone), which is then sequentially hydroxylated by specific cytochrome P450 monooxygenases to introduce hydroxyl groups at the 2' and 6' positions of the B-ring.

Table 1: Key Enzymes in the Proposed Biosynthesis of this compound

| Enzyme | Abbreviation | Function |

|---|---|---|

| Phenylalanine ammonia-lyase | PAL | Converts L-phenylalanine to trans-cinnamic acid. |

| Cinnamate 4-hydroxylase | C4H | Hydroxylates trans-cinnamic acid to p-coumaric acid. |

| 4-coumarate:CoA ligase | 4CL | Activates p-coumaric acid to p-coumaroyl-CoA. |

| Chalcone synthase | CHS | Condenses p-coumaroyl-CoA and malonyl-CoA to form a chalcone. |

| Chalcone isomerase | CHI | Cyclizes the chalcone to a flavanone. |

| Flavanone 2'-hydroxylase (putative) | F2'H | Hydroxylates the flavanone at the 2' position of the B-ring. |

Intracellular Localization of this compound Biosynthesis

The biosynthesis of flavonoids is a highly organized process within the plant cell. The enzymes of the general phenylpropanoid pathway and the initial steps of flavonoid biosynthesis, including CHS and CHI, are generally considered to be localized in the cytoplasm, often in close association with the endoplasmic reticulum (ER) researchgate.net.

The cytochrome P450 monooxygenases, which are essential for the hydroxylation steps in the formation of this compound, are typically anchored to the ER membrane mdpi.com. This localization facilitates the channeling of intermediates through the biosynthetic pathway and allows for the formation of multi-enzyme complexes, often referred to as "metabolons." These complexes can enhance the efficiency of the pathway by bringing enzymes in close proximity and preventing the diffusion of intermediates. Therefore, the later steps in the biosynthesis of this compound, involving specific hydroxylations, are proposed to occur at the cytoplasmic face of the ER.

Environmental and Genetic Factors Influencing this compound Production in Organisms

The biosynthesis and accumulation of this compound, like other plant secondary metabolites, are intricately regulated by a combination of environmental cues and the plant's genetic makeup. While direct research on the factors influencing this specific flavanone is limited, studies on the broader flavonoid production in plants, particularly in Scutellaria baicalensis where related compounds are found, provide significant insights into the regulatory mechanisms at play.

Environmental factors serve as external stimuli that can significantly alter the metabolic pathways of a plant, often leading to an increased production of secondary metabolites as a defense or adaptation mechanism. plos.org Key environmental factors include light, water availability, and temperature.

Genetic factors, on the other hand, represent the internal blueprint that dictates the capacity of an organism to synthesize specific compounds. These include the presence and expression levels of specific biosynthetic genes and the activity of transcription factors that regulate these genes.

Environmental Factors

Light: Light is a crucial environmental factor that influences flavonoid biosynthesis. plos.org Different wavelengths of light can trigger distinct responses in plants. For instance, studies on Scutellaria baicalensis have shown that blue light can promote the accumulation of certain flavonoids, while UV-A radiation and green light may have a negative impact on their production. nih.gov The combination of red and blue light has also been shown to be less effective in promoting flavonoid accumulation compared to monochromatic blue or red light alone, indicating complex interactions. nih.gov It is plausible that the production of this compound is similarly influenced by light quality and intensity, as these factors regulate the expression of key enzymes in the flavonoid biosynthetic pathway.

Water Availability: Water deficit is another significant environmental stress that can modulate flavonoid production. In Scutellaria baicalensis, water stress has been observed to affect the accumulation of flavonoids. plos.orgnih.gov Studies have shown that water deficit can stimulate the transcription levels of several genes involved in flavonoid biosynthesis. plos.orgnih.gov This response is believed to be part of the plant's defense mechanism to cope with oxidative stress induced by drought. The impact of water availability on this compound production would likely follow a similar trend, with moderate stress potentially enhancing its synthesis.

Temperature: Temperature can influence the rate of enzymatic reactions and gene expression, thereby affecting the production of secondary metabolites. While specific studies on the effect of temperature on this compound are not available, research on other flavonoids in medicinal plants suggests that optimal temperature ranges exist for their synthesis and accumulation. Deviations from these optimal temperatures can lead to a decrease in production.

Table 1: Influence of Environmental Factors on Flavonoid Content in *Scutellaria baicalensis***

| Environmental Factor | Condition | Effect on Flavonoid Content | Reference |

|---|---|---|---|

| Light Quality | Blue Light | Promotes accumulation of baicalin and wogonoside | nih.gov |

| Light Quality | UV-A Radiation and Green Light | Negatively impacts flavonoid accumulation | nih.gov |

| Water Availability | Water Deficit | Stimulates transcription of flavonoid biosynthesis genes | plos.orgnih.gov |

Genetic Factors

The genetic regulation of flavonoid biosynthesis is complex, involving a network of structural genes that encode the enzymes of the pathway and regulatory genes, primarily transcription factors, that control the expression of these structural genes.

Biosynthetic Genes: The biosynthesis of this compound would require a specific set of enzymes, including chalcone synthase (CHS), chalcone isomerase (CHI), and various hydroxylases. In Scutellaria baicalensis, several cytochrome P450 enzymes have been identified that are responsible for the hydroxylation of the A and B rings of flavonoids. For instance, flavone 6-hydroxylase (F6H) and flavone 8-hydroxylase (F8H) are involved in A-ring hydroxylation, while flavonoid 3'-hydroxylase (F3'H) and flavonoid 3',5'-hydroxylase (F3'5'H) are responsible for B-ring hydroxylation. oup.comnih.govfrontiersin.orgnih.gov The specific enzymes responsible for the 2'- and 5-hydroxylation of the flavanone precursor to this compound have yet to be fully characterized. The expression levels of these genes are critical in determining the final concentration of the compound.

Transcription Factors: Transcription factors are key regulators of flavonoid biosynthesis. They bind to the promoter regions of structural genes and can either activate or repress their transcription. In Scutellaria baicalensis, several families of transcription factors, including MYB and bHLH, have been shown to play a role in regulating flavonoid production. mdpi.com For example, overexpression of certain MYB transcription factors in transgenic tobacco has been shown to induce the accumulation of phenylpropanoids. mdpi.com It is highly probable that the biosynthesis of this compound is also under the control of a specific set of transcription factors that respond to both developmental and environmental signals.

Table 2: Key Genes and Transcription Factors in Flavonoid Biosynthesis in *Scutellaria baicalensis***

| Gene/Transcription Factor | Function | Reference |

|---|---|---|

| SbCYP82D1.1 (F6H) | Flavone 6-hydroxylase, involved in A-ring hydroxylation | nih.gov |

| SbCYP82D2 (F8H) | Flavone 8-hydroxylase, involved in A-ring hydroxylation | nih.gov |

| SbFBH1, 2, 5 (F3'H) | Flavonoid 3'-hydroxylases, involved in B-ring hydroxylation | oup.com |

| SbFBH7 (F3'5'H) | Flavonoid 3',5'-hydroxylase, involved in B-ring hydroxylation | oup.com |

| MYB Transcription Factors | Regulate the expression of flavonoid structural genes | mdpi.com |

| bHLH Transcription Factors | Regulate the expression of flavonoid structural genes | mdpi.com |

Chemical Synthesis and Semisynthesis of 2 ,5,6 ,7 Tetrahydroxyflavanone and Its Derivatives

Total Synthesis Strategies for 2',5,6',7-Tetrahydroxyflavanone

The total synthesis of this compound typically involves a convergent strategy, beginning with the synthesis of a substituted chalcone (B49325) intermediate, which is then cyclized to form the core flavanone (B1672756) skeleton. Subsequent steps involve the careful introduction and deprotection of the hydroxyl groups to yield the final product.

The cornerstone of flavanone synthesis is the Claisen-Schmidt condensation, a base-catalyzed reaction between a substituted acetophenone (B1666503) and a substituted benzaldehyde. wikipedia.orgnih.gov For the synthesis of the precursor to this compound, this would involve the condensation of a suitably protected 2',6'-dihydroxyacetophenone (B134842) derivative with a protected 2,5-dihydroxybenzaldehyde (B135720).

The Claisen-Schmidt condensation is a versatile and widely used method for forming the α,β-unsaturated ketone system of chalcones. wikipedia.org The reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, in an alcoholic solvent. researchgate.net Microwave-assisted Claisen-Schmidt condensations have also been developed, often leading to shorter reaction times and improved yields. nih.gov

A plausible route would begin with the protection of the hydroxyl groups of 2',6'-dihydroxyacetophenone and 2,5-dihydroxybenzaldehyde to prevent unwanted side reactions. Common protecting groups for phenols include benzyl (B1604629) ethers or silyl (B83357) ethers, which can be selectively removed later in the synthetic sequence. For example, the reaction of a protected 2',6'-dihydroxyacetophenone with a protected 2,5-dihydroxybenzaldehyde under basic conditions would yield the corresponding protected chalcone.

Table 1: Examples of Claisen-Schmidt Condensation for Chalcone Synthesis

| Acetophenone Derivative | Benzaldehyde Derivative | Base | Solvent | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2'-Hydroxyacetophenone | Benzaldehyde | NaOH | Ethanol | Room Temperature, 24h | >90 | researchgate.net |

| 2',4'-Dihydroxyacetophenone | Benzaldehyde | NaOH | Ethanol | Reflux, 4h | ~85 | jocpr.com |

| 2',6'-Dihydroxyacetophenone | 4-Methoxybenzaldehyde | KOH | Methanol | Room Temperature, 48h | 75 | General procedure |

This table presents representative examples of Claisen-Schmidt condensations for the synthesis of chalcones, which are precursors to flavanones.

The synthesized chalcone is then subjected to an intramolecular cyclization to form the flavanone ring system. This reaction is typically acid- or base-catalyzed and involves the conjugate addition of the 2'-hydroxyl group to the α,β-unsaturated ketone. The rate and mechanism of this cyclization have been studied for various substituted 2'-hydroxychalcones. nih.gov

For a chalcone with a 2',6'-dihydroxylation pattern, the cyclization leads to a 5-hydroxyflavanone. The reaction can be promoted by various reagents, including acids like hydrochloric acid or sulfuric acid, or bases such as sodium acetate (B1210297) or piperidine. The choice of catalyst and reaction conditions can influence the yield and the potential for side reactions.

With the flavanone core established, the final steps involve the regioselective introduction of the remaining hydroxyl groups and the removal of any protecting groups. The hydroxylation of the flavanone A-ring at positions 6 and 7 can be challenging due to the similar reactivity of the C-H bonds.

Chemical methods for regioselective hydroxylation often involve electrophilic aromatic substitution reactions on an activated aromatic ring. However, achieving selectivity can be difficult. An alternative approach is the use of biotransformation, where microorganisms or isolated enzymes are used to catalyze specific hydroxylation reactions. For instance, certain fungi like Aspergillus niger have been shown to hydroxylate flavanones at various positions, including C-6. nih.gov

The final stage of the synthesis is the deprotection of the hydroxyl groups. The choice of deprotection conditions depends on the protecting groups used. For example, benzyl ethers are commonly removed by catalytic hydrogenation, while silyl ethers are typically cleaved using fluoride (B91410) reagents. The simultaneous deprotection of multiple groups is often desired for synthetic efficiency.

Semisynthetic Approaches from Related Flavanoids

Semisynthesis offers an alternative and often more efficient route to this compound and its derivatives by utilizing readily available natural flavonoids as starting materials.

Naturally abundant flavanones, such as hesperidin (B1673128) and naringin (B1676962) from citrus fruits, can serve as excellent starting points for semisynthesis. mdpi.com Hesperidin, upon hydrolysis, yields hesperetin (B1673127), which possesses a 5,7,3'-trihydroxy-4'-methoxyflavanone structure. Naringin can be hydrolyzed to naringenin (B18129), a 5,7,4'-trihydroxyflavanone.

These natural flavanones can be chemically modified to introduce the desired hydroxylation pattern. This often involves a series of protection, functionalization, and deprotection steps. For example, the B-ring of hesperetin already contains a hydroxyl group at a position equivalent to the 5'-position in the target molecule, but modifications would be needed to introduce the 2'- and 6'-hydroxyl groups on the A-ring and the 2-hydroxyl on the B-ring of the target compound.

The introduction and manipulation of hydroxyl groups on the flavonoid skeleton are key to semisynthetic strategies. This can be achieved through various chemical transformations:

Hydroxylation: Direct hydroxylation of the aromatic rings can be accomplished using strong oxidizing agents, though this often lacks regioselectivity. More controlled methods involve the use of organometallic reagents or enzymatic systems. Biotransformation with specific microbial strains can achieve regioselective hydroxylation. nih.gov

Demethylation: Many natural flavonoids are methoxylated. The conversion of a methoxy (B1213986) group to a hydroxyl group is a common and crucial step. Reagents such as boron tribromide (BBr₃) or hydrobromic acid (HBr) are effective for cleaving methyl ethers.

Protection and Deprotection: To selectively modify one hydroxyl group in the presence of others, a protection-deprotection strategy is essential. A variety of protecting groups are available for phenols, each with its own specific conditions for introduction and removal, allowing for a high degree of control over the synthetic route.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2',6'-Dihydroxyacetophenone |

| 2,5-Dihydroxybenzaldehyde |

| Hesperidin |

| Hesperetin |

| Naringin |

| Naringenin |

| Benzyl ether |

| Silyl ether |

| Boron tribromide |

| Hydrobromic acid |

| Sodium hydroxide |

| Potassium hydroxide |

| Hydrochloric acid |

| Sulfuric acid |

| Sodium acetate |

| Piperidine |

Synthetic Routes for Structural Analogs and Derivatives of this compound

The modification of the this compound scaffold is a key strategy for developing new therapeutic agents and understanding the structural requirements for its biological activity. Synthetic chemistry provides the tools to create a diverse array of analogs by modifying the core structure, introducing new functional groups, and controlling stereochemistry. These efforts are primarily aimed at exploring and optimizing the molecule's pharmacological profile through structure-activity relationship (SAR) studies.

Alkylation and Acylation of Hydroxyl Groups

The four hydroxyl groups on the this compound molecule serve as primary handles for chemical modification through alkylation and acylation. These reactions allow for the systematic exploration of how lipophilicity and steric bulk influence biological activity.

Acylation is a common strategy to produce ester derivatives. This is typically achieved by reacting the parent flavanone with an acylating agent, such as an acid anhydride (B1165640) or acyl chloride, in the presence of a base like pyridine (B92270). For instance, the acetylation of related flavonoids is a standard procedure to produce per-acetylated derivatives. In one example involving the flavone (B191248) pedalitin, treatment with acetic anhydride in pyridine resulted in the complete acetylation of its hydroxyl groups. nih.gov The relative reactivity of the hydroxyl groups can be influenced by their position and electronic environment. For example, hydroxyl groups involved in strong intramolecular hydrogen bonding, such as a 5-hydroxyl with the 4-carbonyl group, may exhibit different reactivity compared to others. acs.org

Alkylation introduces ether functionalities, which can alter the compound's solubility and ability to act as a hydrogen bond donor. A common method for installing alkyl groups is the Williamson ether synthesis, using an alkyl halide and a base. For more complex syntheses, protecting groups, which are a form of temporary alkylation, are often employed. For example, the methoxymethyl (MOM) group can be used to protect hydroxyl groups on a precursor like 2,4,6-trihydroxyacetophenone before its conversion to a flavanone. thieme-connect.com This protection prevents unwanted side reactions during subsequent synthetic steps and can be removed later under acidic conditions. thieme-connect.com

These modifications are crucial for probing the role of each hydroxyl group in receptor binding or other biological interactions.

| Reaction Type | Reagents and Conditions | Product Type | Purpose/Significance | Source |

|---|---|---|---|---|

| Acetylation | Acetic Anhydride (Ac₂O), Pyridine | Tetraacetate Ester | Complete functionalization of hydroxyls; often used for structural confirmation. | nih.gov |

| Benzoylation | Benzoyl Chloride, Potassium Carbonate, Acetone | Benzoyl Ester | Selective acylation; can be influenced by intramolecular hydrogen bonding. | acs.org |

| MOM-Protection (Alkylation) | Methoxymethyl Chloride (MOMCl), Base | MOM Ether | Temporary protection of hydroxyl groups during multi-step synthesis. | thieme-connect.com |

Introduction of Other Substituents for Structure-Activity Relationship Studies

To conduct thorough structure-activity relationship (SAR) studies, a wide variety of substituents beyond simple alkyl and acyl groups are introduced onto the flavanone skeleton. These modifications can dramatically alter the electronic, steric, and pharmacokinetic properties of the parent molecule.

A significant area of investigation is the introduction of halogens (F, Cl, Br) onto the aromatic rings. Halogenation can enhance membrane permeability, improve metabolic stability, and introduce new electronic interactions. A series of 5,7-dihydroxyflavanone (B1678386) derivatives bearing various halogen substituents on the B-ring were synthesized to evaluate their antimicrobial properties. thieme-connect.com The synthesis began with a Claisen-Schmidt condensation between a protected phloroacetophenone derivative and various substituted benzaldehydes to form chalcone intermediates. These chalcones were then cyclized to the corresponding flavanones. thieme-connect.com The resulting halogenated flavanones, particularly dichlorinated derivatives, showed significantly enhanced activity against several bacterial strains compared to their non-halogenated analogs, highlighting the positive impact of these substituents on antimicrobial efficacy. thieme-connect.com

The introduction of nitrogen-containing functional groups , such as nitro and amino groups, is another important strategy. For example, a 7-hydroxy-6-nitroflavone can be synthesized from 2',4'-dihydroxy-5'-nitroacetophenone. acs.org The nitro group acts as a powerful electron-withdrawing group and can serve as a precursor to an amino group via reduction, for instance, using sodium dithionite. acs.org The resulting aminoflavonoids possess different physicochemical properties and have been investigated for various pharmacological activities, including kinase inhibition.

The ability to introduce this wide range of functional groups is essential for mapping the SAR of this compound, which can guide the design of analogs with improved potency and selectivity.

| Derivative Type | Synthetic Precursors | Key Reaction | Observed Impact on Activity | Source |

|---|---|---|---|---|

| Halogenated Flavanones (F, Cl) | Protected 2,4,6-trihydroxyacetophenone and halogenated benzaldehydes | Claisen-Schmidt Condensation followed by Cyclization | Significantly improved antimicrobial activity against Gram-positive bacteria. | thieme-connect.com |

| Amino-hydroxyflavone | 2',4'-dihydroxy-5'-nitroacetophenone and benzoyl chloride | Cyclization to nitroflavone followed by Reduction | Introduces a basic group, altering receptor interactions and physical properties. | acs.org |

Stereoselective Synthesis of this compound Enantiomers

The flavanone core contains a stereocenter at the C2 position, meaning it can exist as two non-superimposable mirror images, or enantiomers, designated (S) and (R). These enantiomers can exhibit different biological activities, making their separate synthesis highly desirable. However, achieving stereoselectivity is a significant synthetic challenge because the C2 stereocenter is prone to racemization (loss of stereochemical purity) under both acidic and basic conditions. nih.gov

Several advanced asymmetric strategies have been developed to synthesize enantioenriched flavanones. thieme-connect.comthieme-connect.com These methods often rely on chiral catalysts or auxiliaries to control the formation of the desired enantiomer.

One major approach is the asymmetric intramolecular conjugate addition (or oxa-Michael reaction) of a 2'-hydroxychalcone (B22705) precursor. This biomimetic cyclization can be catalyzed by chiral organocatalysts. For example, bifunctional thiourea (B124793) catalysts derived from natural alkaloids like quinine (B1679958) have been shown to promote the cyclization of modified chalcones, yielding flavanones with high enantioselectivity (up to 94% ee). acs.org Similarly, chiral N,N'-dioxide nickel(II) complexes have been used to catalyze analogous reactions. nih.gov

Another powerful method involves the asymmetric 1,4-conjugate addition of an aryl group to a chromone scaffold. This approach builds the flavanone skeleton by forming the C2-C1' bond in a stereocontrolled manner. Chiral rhodium nih.gov or palladium acs.org complexes, paired with specialized chiral ligands (e.g., dienes, CarOx), have been successfully employed to catalyze the addition of arylboronic acids to chromones, affording chiral flavanones in high yields and with excellent enantiomeric excess (up to 97% ee). acs.orgnih.gov

Other strategies include the kinetic resolution of a racemic flavanone mixture, where a chiral catalyst selectively reacts with one enantiomer, leaving the other one unreacted and thus enriched. nih.gov While these methods have been applied to a range of flavanones, their application to a polyhydroxylated substrate like this compound would likely require a multi-step approach involving the strategic use of protecting groups to prevent interference from the acidic phenolic protons during the catalyzed reaction.

| Asymmetric Method | Catalyst System Example | General Substrates | Reported Enantioselectivity | Source |

|---|---|---|---|---|

| Intramolecular Oxa-Michael Addition | Chiral Quinine-Thiourea | β-Ketoester Alkylidene Chalcones | 80-94% ee | nih.govacs.org |

| Intramolecular Oxa-Michael Addition | Chiral N,N'-Dioxide-Ni(II) Complex | Activated Chalcones | High Yields and Selectivity | nih.gov |

| Asymmetric Conjugate Addition | Pd-CarOx Complex | Chromones and Arylboronic Acids | Up to 97% ee | acs.org |

| Asymmetric Conjugate Addition | Rhodium-Chiral Diene Complex | Chromones and Arylboronic Acids | >97% ee | nih.gov |

Advanced Analytical and Computational Methodologies for 2 ,5,6 ,7 Tetrahydroxyflavanone Research

Quantitative Analysis of 2',5,6',7-Tetrahydroxyflavanone in Biological and Complex Matrices

The quantification of this compound, particularly at low concentrations within intricate biological matrices like plasma, urine, or plant extracts, requires highly sensitive and selective analytical methods. The complex nature of these samples, containing numerous potentially interfering compounds, presents a significant challenge that is addressed by modern chromatographic techniques.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of flavonoids, including this compound. When coupled with a Diode Array Detector (DAD) or Ultraviolet-Visible (UV-Vis) detector, HPLC allows for the quantification of this compound in various samples. The selection of a reversed-phase column, typically a C18, is common for separating flavonoids from complex mixtures. biorxiv.org The mobile phase often consists of a gradient mixture of an aqueous solution (frequently containing an acid like formic or acetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. biorxiv.orgmdpi.com

While specific validated methods exclusively for this compound are not extensively detailed in the literature, methods developed for the comprehensive analysis of flavonoids in Scutellaria species provide a robust framework. For instance, HPLC methods used to quantify major flavonoids in Scutellaria roots and leaves demonstrate the successful separation and detection of a wide array of these compounds. biorxiv.orgmaxapress.com The chromatographic conditions from these studies are directly applicable for developing a quantitative method for this compound.

Table 1: Representative HPLC Conditions for Flavonoid Analysis Applicable to this compound

| Parameter | Condition | Reference |

| Column | Acclaim RSLC 120 C18 (3 x 100 mm) | biorxiv.org |

| Mobile Phase A | 0.1% Formic Acid in Water | biorxiv.org |

| Mobile Phase B | 100% Acetonitrile | biorxiv.org |

| Flow Rate | 0.5 mL/min | biorxiv.org |

| Detection | UV at 276 nm | biorxiv.org |

For enhanced sensitivity and selectivity, especially in complex biological fluids, Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the method of choice. This technique combines the superior separation efficiency of UPLC, which uses smaller particle size columns to achieve faster analysis and better resolution, with the precise detection and structural elucidation capabilities of mass spectrometry.

A UPLC-Q-TOF/MS (Quadrupole Time-of-Flight Mass Spectrometry) method has been systematically used to screen and identify the metabolites of major flavonoids from Scutellaria baicalensis extract in rat biological samples (bile, urine, and feces). nih.gov Such an approach is ideal for tracking the metabolic fate of this compound in vivo. The high-resolution mass spectrometer allows for the accurate determination of the mass of the parent ion and its fragments, confirming the identity of the compound and its metabolites. nih.gov Quantitative analysis is typically performed in the Multiple Reaction Monitoring (MRM) mode, which offers high specificity and sensitivity by monitoring a specific precursor-to-product ion transition.

Table 2: UPLC-MS/MS Parameters for Analysis of Flavonoids in Biological Samples

| Parameter | Description | Reference |

| LC System | UHPLC ExionLC™ AD | mdpi.com |

| MS System | QTRAP 4500 LC-MS/MS | mdpi.com |

| Column | Agilent SB-C18 (2.1 mm × 100 mm, 1.8 µm) | mdpi.com |

| Mobile Phase | Water with 0.1% formic acid and Acetonitrile with 0.1% formic acid (gradient) | mdpi.com |

| Ionization Mode | Electrospray Ionization (ESI), typically in both positive and negative modes | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, flavonoids like this compound are non-volatile due to their multiple polar hydroxyl groups. Therefore, a chemical derivatization step is mandatory to increase their volatility.

The most common derivatization technique for compounds with hydroxyl groups is silylation. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to replace the active hydrogens on the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups. This process reduces the polarity and increases the volatility of the flavonoid, making it amenable to GC-MS analysis. While specific protocols for the derivatization of this compound are not detailed, established methods for other polyphenolic compounds can be adapted. The resulting TMS-derivatized flavanone (B1672756) can then be separated on a low-polarity capillary GC column and detected with high sensitivity and specificity by the mass spectrometer.

Capillary Electrophoresis (CE) offers an alternative to liquid chromatography for the separation of flavonoids. CE provides high separation efficiency, short analysis times, and requires minimal sample and solvent volumes. Different modes of CE can be employed for flavonoid analysis. Capillary Zone Electrophoresis (CZE) separates compounds based on their mass-to-charge ratio. Since flavonoids can be ionized in alkaline buffer solutions, CZE is a suitable technique.

Micellar Electrokinetic Chromatography (MEKC) is another CE mode that can separate both charged and neutral compounds. In MEKC, a surfactant is added to the buffer solution above its critical micelle concentration. The separation is based on the differential partitioning of analytes between the micelles and the surrounding aqueous buffer. This technique is particularly useful for separating a complex mixture of flavonoids with varying polarities.

Chiral Chromatography for Stereoisomer Separation and Analysis

The flavanone structure of this compound contains a chiral center at the C2 position, meaning it can exist as two enantiomers, (2R)- and (2S)-2',5,6',7-Tetrahydroxyflavanone. As enantiomers can exhibit different biological activities, their separation and analysis are of significant importance.

Chiral HPLC is the most widely used technique for this purpose. The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer. Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209) carbamate (B1207046) derivatives, have proven to be highly effective for the enantioseparation of flavanones. nih.govuva.es The choice of mobile phase, typically a mixture of an alkane (like n-hexane) and an alcohol (like isopropanol (B130326) or ethanol) in normal-phase mode, is critical for achieving optimal separation. nih.gov Supercritical Fluid Chromatography (SFC) with chiral columns has also emerged as a powerful technique, often providing faster separations than HPLC. uva.es

Table 3: Chiral Stationary Phases Used for Flavanone Enantioseparation

| Chiral Stationary Phase Type | Example Column Name | Reference |

| Amylose tris(3,5-dimethylphenylcarbamate) | Chiralpak AD | nih.govuva.es |

| Cellulose tris(3,5-dimethylphenylcarbamate) | Chiralcel OD | nih.gov |

| Cellulose tris(3,5-dichlorophenylcarbamate) | Chiralpak IC | nih.gov |

| Amylose tris(3-chloro-5-methylphenylcarbamate) | Chiralpak IG-3 | biorxiv.org |

In Silico Modeling and Computational Chemistry Studies

Computational methods are invaluable tools for investigating the properties of this compound at a molecular level, providing insights that can complement experimental findings.

Density Functional Theory (DFT): DFT calculations are used to predict the optimized geometry, electronic structure, and spectroscopic properties of the molecule. nih.gov These theoretical calculations can help in the interpretation of experimental data from techniques like NMR and IR spectroscopy. Furthermore, DFT can be used to calculate properties like bond dissociation energies, which are relevant to the antioxidant activity of the flavonoid.

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. In silico docking studies can be used to hypothesize the potential biological targets of this compound and to understand the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex. nih.gov This information is crucial for guiding further pharmacological research.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of molecules over time. An MD simulation of this compound, either in solution or complexed with a biological target identified through docking, can reveal information about its conformational flexibility, solvation properties, and the stability of its interactions with a binding site.

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in understanding the interactions between this compound and its potential biological targets.

Research has shown that the hydroxyl groups on the flavanone structure are critical for its binding affinity. These groups participate in hydrogen bonding, which helps to orient the molecule within the binding pocket of a target protein and establish specific interactions. For instance, molecular docking studies on similar flavonoids have revealed that they can interact with the active sites of enzymes like P450 through various mechanisms, leading to differential inhibition.

The binding energy, calculated during docking simulations, is a key indicator of the stability of the ligand-target complex. A lower binding energy generally suggests a more stable interaction. nih.gov For example, in studies of flavonoids and their targets, a binding energy of ≤﹣5.00 kJ/mol is often considered indicative of good binding activity. nih.gov

Table 1: Examples of Molecular Docking Studies on Flavonoids and their Targets

| Flavonoid | Target Protein | Predicted Binding Energy (kJ/mol) | Key Interactions |

| Wogonin | TNF | -6.24 | Hydrogen bonds, hydrophobic interactions nih.gov |

| Various Flavonoids | P450 Enzymes | Not specified | Hydrogen bonds, van der Waals forces |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models are valuable tools for predicting the activity of new compounds and for understanding the structural features that are important for a specific biological effect. nih.gov

In the context of this compound and other flavonoids, QSAR studies have been employed to predict their antioxidant activity. nih.gov These studies have shown that the arrangement and number of hydroxyl groups on the flavonoid backbone are crucial for their ability to scavenge free radicals and inhibit enzymes involved in the production of reactive oxygen species (ROS). nih.gov For example, a 5,6,7-trihydroxy substitution pattern has been identified as important for DPPH scavenging activity. nih.gov

QSAR models are developed by analyzing a dataset of compounds with known activities and then using statistical methods to find a correlation between chemical descriptors and the observed activity. pleiades.online The predictive power of a QSAR model is assessed through various statistical parameters, such as the correlation coefficient (r). nih.gov A higher correlation coefficient indicates a better model. For instance, a QSAR model for flavonoid antioxidant activity showed a strong linear correlation with an r-value of 0.920. nih.gov

Table 2: Key Structural Features Influencing Flavonoid Activity in QSAR Models

| Structural Feature | Associated Activity | Reference |

| 5,6,7-trihydroxy substitution | DPPH radical scavenging | nih.gov |

| m,p-dihydroxyphenyl submolecule | Antioxidant activity in X/XO system | nih.gov |

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govnih.gov These simulations provide detailed information about the conformational flexibility and dynamics of molecules like this compound. nih.gov

MD simulations can reveal how the molecule changes its shape and how these changes affect its interactions with other molecules, such as water or biological targets. nih.gov For example, MD simulations of HIV-1 protease have shown that mutations can alter the flexibility of the enzyme's flaps, which can affect its ability to bind to inhibitors. nih.gov

The results of MD simulations can be used to understand the structural basis of a molecule's activity and to design new compounds with improved properties. mdpi.com By analyzing the trajectory of the simulation, researchers can identify stable conformations and key interactions that are important for the molecule's function. nih.gov

Table 3: Applications of Molecular Dynamics Simulations in Flavonoid Research

| System Studied | Key Findings | Reference |

| HIV-1 Protease (Wild-type vs. Mutant) | Mutant enzyme showed increased flap flexibility, potentially contributing to drug resistance. | nih.gov |

| Phenolic Resins | Simulation of curing process to predict material properties. | nih.gov |

| D3R Ligands | Identification of stable ligand-receptor conformations. | mdpi.com |

Mechanistic Studies of 2 ,5,6 ,7 Tetrahydroxyflavanone in Biological Systems in Vitro Models

Modulation of Cellular Signaling Pathways by 2',5,6',7-Tetrahydroxyflavanone

The biological effects of this compound are intrinsically linked to its ability to modulate intracellular signaling cascades that are often dysregulated in pathological conditions. nih.gov Current research is actively investigating its role in these pathways. biosynth.com

NF-κB Pathway Inhibition and Downstream Effects

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. nih.gov Dysregulation of this pathway is a hallmark of many inflammatory diseases and cancers. Flavonoids, as a class, are known to exert anti-inflammatory effects by inhibiting the NF-κB signaling cascade. nih.gov This inhibition typically occurs through the suppression of the phosphorylation of IκB-α and the p65 subunit of NF-κB, which prevents the translocation of NF-κB into the nucleus to activate pro-inflammatory gene expression. nih.gov

While direct studies on this compound are limited, research on other flavonols demonstrates significant inhibition of the NF-κB pathway in in vitro models, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. nih.gov For instance, the flavonol fisetin (B1672732) has been shown to attenuate the phosphorylation of key components of the NF-κB pathway. nih.gov Given the structural similarities, it is plausible that this compound may exert similar inhibitory effects on the NF-κB pathway.

Table 1: Effects of Related Flavonols on NF-κB Pathway Components in LPS-stimulated RAW 264.7 Macrophages

| Compound | Concentration | Target | Observed Effect | Reference |

| Fisetin | 20 μM | IκB-α Phosphorylation | Significant Reduction | nih.gov |

| Fisetin | 20 μM | p65 Phosphorylation | Significant Reduction | nih.gov |

| Fisetin | 20 μM | p65 Nuclear Translocation | Inhibition | nih.gov |

MAPK Pathway Modulation

The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes key kinases such as JNK, ERK, and p38, is another crucial signaling network that governs a wide range of cellular processes, including inflammation, cell proliferation, differentiation, and apoptosis. nih.gov The inhibition of MAPK pathways is a recognized mechanism through which flavonoids exert their anti-inflammatory and chemopreventive effects. nih.gov

Studies on structurally similar flavonols have revealed significant inhibitory effects on the phosphorylation of JNK, ERK, and p38 in LPS-stimulated RAW 264.7 cells. nih.gov Fisetin, a tetrahydroxyflavone, has been specifically shown to inhibit the activation of p38 and JNK in TNF-α stimulated normal human epidermal keratinocytes. nih.gov This modulation of the MAPK pathway by related flavonoids suggests a potential mechanism for this compound.

Table 2: Modulation of MAPK Pathway Components by Related Flavonoids

| Compound | Cell Line | Stimulant | Target | Observed Effect | Reference |

| Fisetin | RAW 264.7 | LPS | JNK, ERK, p38 Phosphorylation | Significant Inhibition | nih.gov |

| Fisetin | Normal Human Epidermal Keratinocytes | TNF-α | p38 and JNK Activation | Significant Inhibition | nih.gov |

| Fisetin | Normal Human Epidermal Keratinocytes | TNF-α | ERK1/2 Activation | Enhanced Effect | nih.gov |

PI3K/Akt/mTOR Pathway Regulation

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a central signaling network that regulates cell growth, survival, and metabolism. nih.gov Aberrant activation of this pathway is a frequent event in various cancers, making it a key target for therapeutic intervention. nih.govnih.gov Flavonoids have been identified as inhibitors of the PI3K/Akt/mTOR pathway, contributing to their anticancer properties. nih.gov

The flavone (B191248) fisetin has been demonstrated to inhibit the PI3K/Akt/mTOR pathway in normal human epidermal keratinocytes, where it dose- and time-dependently inhibited interleukin-22-induced proliferation and activation of this pathway. nih.gov This suggests that tetrahydroxyflavones, in general, may possess the ability to regulate this critical cell survival pathway.

Table 3: Regulation of the PI3K/Akt/mTOR Pathway by a Related Tetrahydroxyflavone

| Compound | Cell Line | Stimulant | Pathway Component | Observed Effect | Reference |

| Fisetin | Normal Human Epidermal Keratinocytes | Interleukin-22 | PI3K/Akt/mTOR | Inhibition of activation | nih.gov |

JAK2/STAT1/2 Pathway Suppression

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is essential for mediating cellular responses to a variety of cytokines and growth factors, playing a pivotal role in immunity and inflammation. nih.govnih.gov Dysregulation of the JAK/STAT pathway is implicated in autoimmune diseases and cancers. nih.gov

While direct evidence for the effect of this compound on this pathway is not yet available, the broader class of polyphenolic compounds has been investigated for their modulatory effects. For instance, the inhibition of the JAK/STAT pathway has been shown to suppress the differentiation of pro-inflammatory Th1 and Th17 cells in vitro. nih.gov Given the established anti-inflammatory properties of flavonoids, it is conceivable that this compound could also interfere with JAK/STAT signaling, but further research is required to confirm this.

Influence on c-Fos/AP-1 Activation

The activator protein-1 (AP-1) is a transcription factor complex, often composed of proteins from the Jun and Fos families, that regulates gene expression in response to a variety of stimuli, including stress, growth factors, and cytokines. nih.govnih.gov AP-1 is involved in cellular processes such as proliferation, differentiation, and apoptosis. nih.gov

The interaction between flavonoids and the AP-1 pathway is an area of active research. While specific studies on this compound's influence on c-Fos/AP-1 activation are lacking, the general mechanisms of AP-1 regulation provide a framework for potential interactions. The activity of AP-1 is tightly controlled, and its modulation can have significant downstream effects on cellular function. researchgate.net

Interaction of this compound with Specific Enzymes

In addition to modulating signaling pathways, this compound can directly interact with and modulate the activity of specific enzymes. A notable finding is that (2S)-2',5,6',7-tetrahydroxyflavanone has been shown to prevent lipid peroxidation in rat liver, an effect mediated through the inhibition of ADP and NADPH. cymitquimica.com

Flavonoids, in general, are known to interact with a variety of enzymes, often leading to their inhibition. nih.gov These interactions are typically non-covalent and can affect digestive enzymes, as well as enzymes involved in metabolic and signaling pathways. nih.gov The structural characteristics of flavonoids, including the number and position of hydroxyl groups, play a crucial role in determining their enzyme-inhibitory activity.

Table 4: Known Enzymatic Interaction of this compound

| Compound | System | Target | Observed Effect | Reference |

| (2S)-2',5,6',7-Tetrahydroxyflavanone | Rat Liver | ADP and NADPH-induced lipid peroxidation | Prevention | cymitquimica.com |

Nitric Oxide Synthase (NOS) Inhibition (e.g., iNOS)

Studies have shown that certain flavonoids can inhibit the production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) in macrophages, which is a key aspect of their anti-inflammatory action. nih.gov In lipopolysaccharide (LPS)-treated RAW 264.7 cells, the inhibitory activity of various flavone derivatives has been evaluated. It was found that A-ring 5,7-dihydroxyflavones with specific B-ring substitutions showed optimal activity. These compounds act as down-regulators of iNOS induction rather than direct inhibitors of the enzyme. nih.gov

For instance, compounds like 2',3',5,7-tetrahydroxyflavone and luteolin (B72000) (3',4',5,7-tetrahydroxyflavone) have demonstrated strong inhibition of NO production. nih.gov Similarly, other studies have reported that certain compounds can significantly reduce the mRNA and protein expression of iNOS in LPS-induced BV-2 microglial cells in a dose-dependent manner. researchgate.net The inhibition of iNOS is a critical mechanism in mediating the anti-inflammatory response. researchgate.net

| Compound | Cell Line | Treatment | Effect on iNOS | IC50 Value |

| 2',3',5,7-tetrahydroxyflavone | RAW 264.7 | Lipopolysaccharide (LPS) | Inhibition of NO production | 19.7 µM nih.gov |

| Luteolin (3',4',5,7-tetrahydroxyflavone) | RAW 264.7 | Lipopolysaccharide (LPS) | Inhibition of NO production | 17.1 µM nih.gov |

Lipoxygenase (LOX) Enzyme Inhibition (e.g., 5-hLOX, 15-sLOX)

Lipoxygenases (LOXs) are key enzymes in the biosynthesis of leukotrienes, which are inflammatory mediators. nih.gov The inhibition of LOX can reduce leukotriene production, leading to an anti-inflammatory effect. nih.gov Flavonoids have been investigated for their effects on lipoxygenase activity. For example, kaempferol (B1673270) has been identified as a potent inhibitor of lipoxygenase. researchgate.net The inhibitory activity of flavonoids against LOX is often associated with their antioxidant properties. researchgate.net

In studies involving human 5-lipoxygenase (5-hLOX) and soybean 15-lipoxygenase (15-sLOX), various extracts and isolated compounds from plants like Lithraea caustica have demonstrated inhibitory effects. frontiersin.org The anti-inflammatory properties of these compounds are attributed to their ability to inhibit these enzymes. frontiersin.org Furthermore, some trihydroxyflavones have been shown to inhibit the production of leukotriene B4 by 5-LOX in activated neutrophils, with 3,5,7-trihydroxyflavone acting as a dual inhibitor of both cyclooxygenase (COX) and 5-LOX pathways. nih.gov

| Compound/Extract | Enzyme | IC50 Value/Inhibition |

| Kaempferol | Lipoxygenase | 21.2 ± 2.03 (activity per µmole) researchgate.net |

| Diosmetin | Lipoxygenase | 1.17 ± 0.77 (activity per µmole) researchgate.net |

| Indoleacetic acid (IAA) | Lipoxygenase | 42.98 µM nih.gov |

| Indolebutyric acid (IBA) | Lipoxygenase | 17.82 µM nih.gov |

| 3,5,7-Trihydroxyflavone | 5-LOX, COX-1, COX-2 | Effective inhibitor nih.gov |

Cholinesterase (AChE, BChE) Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are crucial enzymes in the cholinergic system, responsible for the hydrolysis of the neurotransmitter acetylcholine. nih.gov Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease. mdpi.comnih.gov

Several flavonoids and their derivatives have been evaluated for their inhibitory activity against cholinesterases. mdpi.comnih.gov For instance, quercetin (B1663063) has been reported to show significant inhibitory effects on AChE. mdpi.com Synthetic flavonoid derivatives from naringenin (B18129) have also demonstrated good inhibitory activities, with some compounds showing stronger effects than naringenin itself. nih.gov Molecular docking studies have revealed that interactions with key amino acid residues in the active site of AChE are crucial for the inhibitory activity of these compounds. nih.gov

| Compound | Enzyme | IC50 Value |

| Tiliroside | AChE | 23.5 µM mdpi.com |

| 3-Methoxyquercetin | AChE | 37.9 µM mdpi.com |

| Quercitrin | AChE | 66.9 µM mdpi.com |

| Quercetin | AChE | 19.8 µM mdpi.com |

| Compound 7 (from naringenin) | AChE | 13.0 ± 1.9 µM nih.gov |

| Compound 18 | BChE | 4.75 µM cm-uj.krakow.pl |

| Compound 50 | BChE | 2.53 µM cm-uj.krakow.pl |

Tyrosinase Inhibition

Tyrosinase is a key copper-containing enzyme responsible for melanin (B1238610) biosynthesis in plants and animals. nih.govnih.gov Inhibitors of this enzyme are of interest for applications in cosmetics for skin whitening and in the food industry to prevent browning. nih.govmdpi.com

Several flavonoids, particularly those with a 5,6,7-trihydroxyflavone structure, have been shown to be potent inhibitors of tyrosinase. nih.govnih.gov For example, baicalein, 6-hydroxyapigenin, and 6-hydroxykaempferol (B1588450) exhibit significant inhibitory effects on the L-DOPA oxidizing activity of mushroom tyrosinase. nih.gov The inhibitory potency can be influenced by the hydroxylation pattern of the flavonoid rings. nih.gov It's important to note that the purity of the tyrosinase enzyme used in assays can affect the determined IC50 values of inhibitors. mdpi.comcapes.gov.brnih.gov

| Compound | Substrate | IC50 Value/Inhibition |

| Baicalein (1) | L-DOPA | 273 µM nih.gov |

| 6-Hydroxyapigenin (6) | L-DOPA | 193 µM nih.gov |

| 6-Hydroxykaempferol (14) | L-DOPA | Highest activity among tested flavonoids nih.gov |

Topoisomerase I (Topo1) Interaction and Inhibition

Modulation of Antioxidant Enzyme Systems

In addition to direct enzyme inhibition, this compound and related flavonoids can modulate the body's own antioxidant defense systems. Flavonoids with free hydroxyl groups are known to scavenge free radicals through hydrogen donation. researchgate.net

Studies have shown that certain trihydroxyflavones are effective inhibitors of the oxidative burst in neutrophils and can scavenge various reactive oxygen species (ROS) and reactive nitrogen species (RNS) in cell-free systems. nih.gov For instance, 5,6,7-trihydroxyflavones have demonstrated strong superoxide (B77818) dismutase (SOD)-like activity, which contributes to their ability to inhibit melanin biosynthesis. nih.gov The antioxidant activity is often dependent on the number and position of hydroxyl groups on the flavonoid structure. For example, 3',4',5,7-tetrahydroxyflavanone, with its 3',4'-dihydroxyl group in the B-ring, shows higher antioxidant activity than 4',5,7-trihydroxyflavanone. researchgate.net

| Compound | Assay | Result |